

# Mitigating off-target effects of SC209 payloads

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## Compound of Interest

Compound Name: SC209 intermediate-1

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## Technical Support Center: SC209 Payloads

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Antibody-Drug Conjugates (ADCs) utilizing the SC209 payload.

## Frequently Asked Questions (FAQs)

Q1: What is SC209 and what is its mechanism of action?

A1: SC209 is a potent hemiasterlin derivative that functions as a microtubule inhibitor.<sup>[1]</sup> As a payload in ADCs, it is designed to be delivered specifically to antigen-expressing tumor cells. Once internalized, the payload is released and disrupts the microtubule dynamics within the cell. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).<sup>[2][3]</sup>

Q2: What are the potential off-target effects associated with SC209 and other microtubule inhibitor payloads?

A2: Off-target effects of ADCs with microtubule inhibitor payloads like SC209 can manifest in several ways:

- On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended ADC activity in non-cancerous cells.<sup>[4]</sup>

- Off-target, off-tumor toxicity: This is the most common form of ADC toxicity and can arise from several factors[5]:
  - Premature payload release: Instability of the linker in systemic circulation can lead to the release of the highly potent SC209 payload before it reaches the target tumor cells.[4][6]
  - Non-specific uptake: ADCs can be taken up by healthy cells, such as those in the liver or reticuloendothelial system, through mechanisms independent of target antigen binding.[3]
- Common toxicities: For microtubule inhibitor-based ADCs, common off-target toxicities include peripheral neuropathy, myelosuppression (neutropenia, thrombocytopenia), and ocular toxicities.[4][6]

Q3: How can the linker chemistry influence the off-target effects of an SC209 ADC?

A3: The linker is a critical component in minimizing off-target toxicity.[6] An ideal linker should be highly stable in the bloodstream to prevent premature payload release but efficiently cleavable within the target tumor cell to release SC209.[2]

- Cleavable linkers: These are designed to be cleaved by specific enzymes (e.g., cathepsins) or in the acidic environment of the lysosome. If the linker is susceptible to cleavage by enzymes present in the plasma, it can lead to systemic toxicity.[7][8]
- Non-cleavable linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally leads to better stability in circulation but may have a reduced bystander effect.[3][6]

Q4: What is the "bystander effect" and how does it relate to SC209 ADCs?

A4: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring tumor cells that may not express the target antigen.[9][10][11] This is particularly important in treating heterogeneous tumors. For a payload like SC209 to have a bystander effect, it must be membrane-permeable upon its release. The choice of linker and the physicochemical properties of the payload influence the extent of the bystander effect.[3] While beneficial for efficacy, a potent bystander effect can also contribute to off-target toxicity if the payload escapes the tumor microenvironment.[3]

## Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.

Possible Cause	Troubleshooting Steps
Linker Instability in Culture Medium	<ol style="list-style-type: none"><li>1. Assay for free payload: Analyze the culture medium for the presence of free SC209 using LC-MS.<a href="#">[12]</a></li><li>2. Use a more stable linker: If significant free payload is detected, consider re-conjugating with a more stable linker chemistry.</li><li>3. Control experiment: Incubate the ADC in the culture medium without cells for the duration of the experiment and then test the supernatant on the antigen-negative cells.</li></ol>
Non-specific Uptake	<ol style="list-style-type: none"><li>1. Competition assay: Co-incubate the ADC with an excess of the unconjugated antibody. A reduction in cytotoxicity suggests target-mediated uptake.</li><li>2. Fc receptor blocking: If non-specific uptake is suspected to be mediated by Fc receptors, use an Fc-blocking agent in your assay.</li><li>3. Antibody engineering: Consider engineering the Fc region of the antibody to reduce non-specific binding.<a href="#">[4]</a></li></ol>
High Bystander Effect	<ol style="list-style-type: none"><li>1. Titrate the ADC concentration: Use a lower concentration of the ADC in your co-culture assays.</li><li>2. Modify the payload: If the bystander effect is too potent, a less membrane-permeable derivative of the payload could be considered.</li></ol>

Issue 2: Rapid clearance and low exposure of the ADC in vivo.

Possible Cause	Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR)	1. Characterize the ADC: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to confirm the DAR and the distribution of drug-linker species. 2. Optimize conjugation: Modify the conjugation chemistry to achieve a lower and more homogeneous DAR. High DARs can increase the hydrophobicity of the ADC, leading to faster clearance. <a href="#">[5]</a>
Linker Instability in Plasma	1. In vitro plasma stability assay: Incubate the ADC in plasma from the relevant species and measure the amount of intact ADC and released payload over time using ELISA and LC-MS. <a href="#">[7]</a> <a href="#">[12]</a> 2. Select a more stable linker: If the linker is found to be unstable, a different linker chemistry should be evaluated.
Formation of Aggregates	1. Size-Exclusion Chromatography (SEC): Analyze the ADC preparation for the presence of high molecular weight species (aggregates). <a href="#">[13]</a> 2. Formulation optimization: Evaluate different buffer conditions and excipients to minimize aggregation.

## Quantitative Data Summary

While specific off-target IC<sub>50</sub> data for SC209 is not extensively published, the following table provides a representative summary of the kind of data that should be generated to characterize an SC209-based ADC.

Assay	Cell Line	Target Antigen Expression	Parameter	Value	Interpretation
On-Target Cytotoxicity	SK-BR-3	High	IC50	Low nM	High potency in target cells.
On-Target Cytotoxicity	BT-474	Moderate	IC50	Mid nM	Potency correlates with antigen expression.
Off-Target Cytotoxicity	MDA-MB-231	Negative	IC50	>1 $\mu$ M	Low off-target cytotoxicity.
Bystander Cytotoxicity	Co-culture of SK-BR-3 and MDA-MB-231	High/Negative	IC50 (on MDA-MB-231)	High nM	Demonstrates bystander killing of antigen-negative cells.
Linker Stability	Human Plasma	N/A	Half-life	> 7 days	High stability in circulation, minimizing premature payload release.

Note: The values presented are illustrative and will vary depending on the specific antibody, linker, and experimental conditions. A presentation by Sutro Biopharma indicated that SC209 has low to sub-nanomolar cell-killing activity across various cancer cells and is active against P-gp overexpressing cells.<sup>[1]</sup> Another presentation showed that MMAE and SC209 have similar potency and induce comparable immunogenic cell death (ICD) activity.<sup>[14]</sup>

## Experimental Protocols

### In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is for determining the IC50 value of an SC209-ADC in both antigen-positive and antigen-negative cell lines.[15][16]

Materials:

- Antigen-positive and antigen-negative cell lines
- Complete cell culture medium
- SC209-ADC and unconjugated antibody
- 96-well cell culture plates
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the SC209-ADC and the unconjugated antibody control in complete culture medium.
- Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[17]
- Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions.
- If using MTT, add the solubilization solution.

- Read the absorbance on a plate reader at the appropriate wavelength.
- Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value using non-linear regression.[\[17\]](#)

## Linker Stability Assay in Plasma

This protocol assesses the stability of the ADC linker in plasma.

Materials:

- SC209-ADC
- Human plasma (or plasma from other species of interest)
- Phosphate-buffered saline (PBS)
- LC-MS system for payload quantification
- ELISA kit for total antibody quantification

Procedure:

- Dilute the SC209-ADC to a final concentration in plasma.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
- For free payload analysis, precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the amount of released SC209.
- For total antibody analysis, use an ELISA to measure the concentration of the antibody component of the ADC.
- Calculate the percentage of intact ADC remaining at each time point and determine the half-life of the ADC in plasma.

## In Vitro Bystander Effect Assay

This protocol evaluates the ability of the SC209-ADC to kill antigen-negative cells in the presence of antigen-positive cells.[\[9\]](#)[\[10\]](#)[\[15\]](#)

Materials:

- Antigen-positive cell line
- Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
- SC209-ADC
- 96-well cell culture plates
- Fluorescence microscope or high-content imager

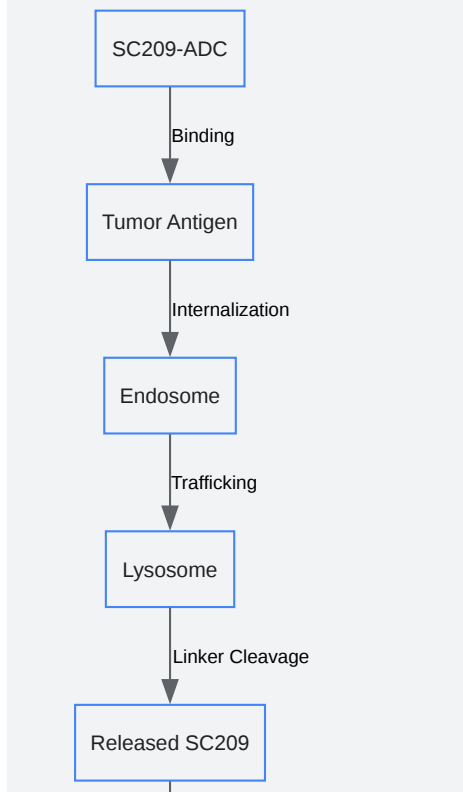
Procedure:

- Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
- Allow the cells to adhere overnight.
- Treat the co-culture with serial dilutions of the SC209-ADC. The concentration range should be cytotoxic to the antigen-positive cells but have minimal effect on the antigen-negative cells in monoculture.[\[17\]](#)
- Incubate for 72-96 hours.
- Image the plate using a fluorescence microscope to specifically count the number of viable GFP-expressing antigen-negative cells.
- Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations.
- Plot the viability of the antigen-negative cells versus the ADC concentration to assess the bystander effect.

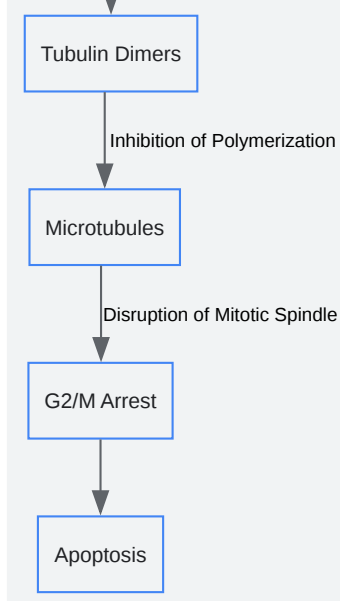


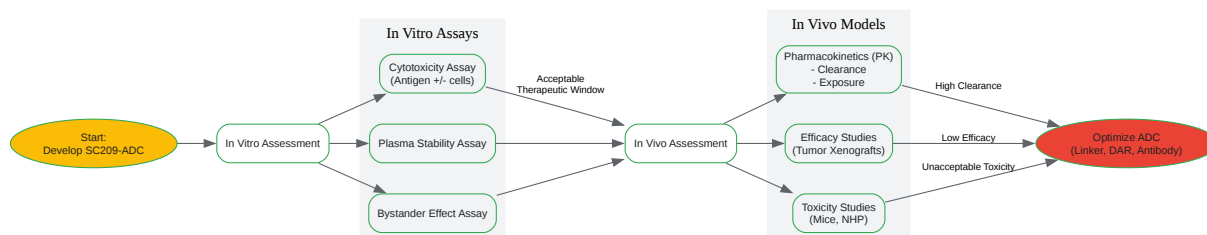
## Visualizations

## Cellular Uptake and Payload Release



## Mechanism of Action





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